Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Site-selective functionalization Organometallic synthesis Regioselective metalation

Researchers face regiochemical uncertainty when sourcing 5-trifluoromethyl pyrazole-3-carboxylates; metalation at the 4-position is exclusive to the 5-CF₃ isomer, whereas the 3-CF₃ analog metalates only at the 5-position. This ethyl ester delivers the correct scaffold for 4-arylation, 4-alkylation, or 4-halogenation while preserving the 3-carboxylate for orthogonal diversification. - Enables switchable 4-position functionalization unattainable with 3-CF₃ regioisomers. - Ethyl ester offers an intermediate hydrolysis profile-more bench-stable than the free acid, yet quantitatively convertible under standard basic conditions. - Supports amide library synthesis and SDHI fungicide intermediate programs without procurement of hygroscopic carboxylic acid.

Molecular Formula C8H9F3N2O2
Molecular Weight 222.16 g/mol
CAS No. 852228-09-2
Cat. No. B1392839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
CAS852228-09-2
Molecular FormulaC8H9F3N2O2
Molecular Weight222.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)C(F)(F)F)C
InChIInChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)13(2)12-5/h4H,3H2,1-2H3
InChIKeyKKZBEVWDQREDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Sourcing & Comparator Guide


Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS 852228-09-2) is a heterocyclic building block belonging to the class of 5-trifluoromethyl pyrazole-3-carboxylate esters [1]. With the molecular formula C8H9F3N2O2 and a molecular weight of 222.16 g/mol, it features a pyrazole core bearing a 1-methyl substituent, a 5-trifluoromethyl group, and a 3-ethyl ester moiety [2]. This compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs where the combination of the 5-CF3 pharmacophore and a 3-carboxylate handle enables downstream functionalization via ester hydrolysis or transesterification [1].

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Substitution Constraints


The procurement of 5-trifluoromethyl pyrazole-3-carboxylates cannot be reduced to simple ester selection or regioisomer interchangeability. As established by Schlosser et al., the metalation behavior and subsequent functionalization of 1-methyl-5-(trifluoromethyl)pyrazole derivatives differs fundamentally from their 3-trifluoromethyl counterparts [1]. Specifically, 1-methyl-5-(trifluoromethyl)pyrazole undergoes deprotonation and carboxylation exclusively at the 4-position or the N-methyl group depending on the base used, whereas 1-methyl-3-(trifluoromethyl)pyrazole metalates only at the 5-position regardless of the organometallic reagent [1]. This regiochemical divergence means that downstream synthetic routes designed around the 5-CF3 scaffold cannot be directly ported to the 3-CF3 isomer without extensive re-optimization. Furthermore, the ethyl ester at the 3-position offers distinct physicochemical properties—including different solubility profiles and hydrolysis kinetics—compared to the corresponding methyl ester analog (CAS 1936136-56-9) . Substitution with an inappropriate ester or regioisomer introduces risks of altered reaction yields, unexpected byproduct formation, and compromised crystallinity in subsequent amide coupling or acid chloride generation steps.

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Differentiation Evidence


Switchable 4-Position Functionalization Advantage

The 5-trifluoromethyl pyrazole core—the parent heterocycle from which the 3-carboxylate derivative is constructed—exhibits switchable reactivity for functionalization that is not accessible with the corresponding 3-CF3 regioisomer. Schlosser et al. demonstrated that 1-methyl-5-(trifluoromethyl)pyrazole undergoes deprotonation and subsequent carboxylation either at the 4-position (using lithium diisopropylamide) or at the nitrogen-attached methyl group (using butyllithium), depending on reagent selection [1]. In direct contrast, metalation of 1-methyl-3-(trifluoromethyl)pyrazole occurs only at the 5-position regardless of the base employed, offering no such switchable regiochemical control [1]. This differential reactivity is a class-level inference: because the target compound bears the identical 5-CF3 pyrazole core, it inherits this switchable functionalization capability at the 4-position—a strategic advantage for diversifying the scaffold into 4-substituted analogs that are inaccessible from the 3-CF3 isomer.

Site-selective functionalization Organometallic synthesis Regioselective metalation

Ethyl vs. Methyl Ester Hydrolysis Profile

The ethyl ester moiety confers distinct physicochemical properties compared to the methyl ester analog (CAS 1936136-56-9). As documented by Vulcanchem in comparative analysis of structurally related pyrazole-3-carboxylates, replacing the methyl ester with an ethyl group increases molecular weight from 208.14 g/mol to 222.16 g/mol and alters the calculated lipophilicity . This molecular weight difference of 14.02 g/mol corresponds to the additional methylene unit in the ethyl ester . In parallel benzyl-substituted pyrazole systems, BenchChem reports that ethyl ester analogs exhibit reduced metabolic stability relative to methyl esters, attributable to slower enzymatic hydrolysis rates in vivo . While these data derive from a structurally distinct N1-substituted analog, the ester-dependent hydrolysis trend constitutes class-level inference applicable across pyrazole-3-carboxylate scaffolds.

Prodrug design Hydrolysis rate Lipophilicity

Cost-Efficient Hydrolysis to Carboxylic Acid

The target compound serves as an immediate precursor to 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 481065-92-3), a versatile intermediate for amide coupling and further diversification. While no published yield data exists specifically for the hydrolysis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate, a closely analogous transformation—the hydrolysis of 5-trifluoromethylpyrazole to pyrazole-3-carboxylic acid—has been optimized to 94% yield under microwave irradiation as reported by Tetrahedron [1]. The ethyl ester's intermediate hydrolysis rate between the faster methyl ester and slower bulkier esters provides a balance of synthetic convenience and stability during storage. Procuring the ethyl ester rather than the free carboxylic acid may offer advantages in shelf stability and reduced hygroscopicity, while avoiding the additional synthetic step required when starting from the less functionalized 1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 153085-15-5), which lacks the carboxylate handle entirely .

Carboxylic acid synthesis Hydrolysis yield Microwave-assisted synthesis

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Procurement Scenarios


4-Substituted Pyrazole Synthesis via Switchable Chemistry

Programs requiring functionalization at the pyrazole 4-position—such as for the preparation of 4-aryl, 4-alkyl, or 4-halogenated analogs—should prioritize this compound based on the established switchable metalation behavior of the 5-CF3 pyrazole core [1]. The ethyl ester at the 3-position remains intact during 4-position lithiation/functionalization sequences, enabling orthogonal diversification of both the 3-carboxylate and the newly introduced 4-substituent. This dual functionalization capability is not accessible with 3-CF3 regioisomers, which metalate exclusively at the 5-position and thus preclude 4-position elaboration [1].

Controlled Ester Hydrolysis for Prodrug Design

For medicinal chemistry programs where the carboxylic acid represents the active pharmacophore but requires a prodrug ester for improved membrane permeability, the ethyl ester offers an intermediate hydrolysis profile between the rapidly cleaved methyl ester and more slowly hydrolyzed isopropyl or tert-butyl esters [1]. The molecular weight of 222.16 g/mol and calculated lipophilicity differentiate it from the methyl ester analog (208.14 g/mol), providing a distinct pharmacokinetic signature in preclinical screening cascades .

Amide Coupling Libraries via Carboxylic Acid Generation

Research groups building amide libraries from the 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid scaffold should procure the ethyl ester rather than the free acid. The ethyl ester offers superior bench stability and lower hygroscopicity compared to the carboxylic acid (CAS 481065-92-3) while being quantitatively convertible under standard basic hydrolysis conditions [1]. This approach avoids the procurement and handling challenges associated with the free carboxylic acid or the more reactive acid chloride derivatives.

Agrochemical Scaffold Diversification

In agrochemical research programs targeting SDHI fungicides or related pyrazole carboxamide pesticides, the 5-trifluoromethyl pyrazole-3-carboxylate scaffold serves as a key intermediate [1]. The ethyl ester at the 3-position provides a convenient handle for conversion to the corresponding carboxamide via aminolysis, a transformation central to numerous commercial fungicide structures. The 5-CF3 group contributes to metabolic stability and target binding in whole-plant assays [1].

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